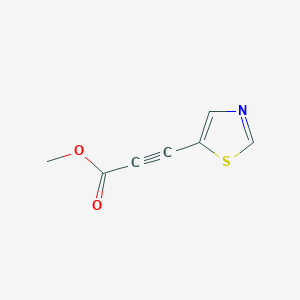

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate typically involves the reaction of a thiazole derivative with a propargyl ester. One common method includes the use of a three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This method provides a good yield of substituted thiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce environmental impact. The use of silica-supported catalysts and one-pot multicomponent procedures are examples of such methods .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is used as a building block for synthesizing more complex molecules.

Biology

In biological research, thiazole derivatives are known for their antimicrobial and antifungal properties. This compound may be explored for similar activities, contributing to the development of new antibiotics and antifungal agents .

Medicine

Medicinally, thiazole derivatives have shown promise in treating various conditions, including cancer, diabetes, and Alzheimer’s disease. This compound could be investigated for its potential therapeutic effects in these areas .

Industry

Industrially, this compound can be used in the production of dyes, pigments, and photographic sensitizers. Its role in rubber vulcanization and as a photosensitizer in solar cells is also noteworthy .

Mechanism of Action

The mechanism of action of Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate: This compound has a similar structure but differs in the position of the thiazole ring.

Thiazole Derivatives: Other thiazole derivatives include sulfathiazole, ritonavir, and tiazofurin, each with unique biological activities.

Uniqueness

Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for further study .

Biological Activity

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate is a thiazole derivative that has garnered attention for its diverse biological activities. This article explores its mechanism of action, biological effects, and potential applications in medicinal chemistry, supported by relevant data and case studies.

- Molecular Formula : C7H5NO2S

- Molecular Weight : 167.19 g/mol

- Purity : Minimum 95%

- Melting Point : Specific values vary by source, typically around room temperature.

Thiazole derivatives like this compound exert their biological effects through various mechanisms:

- Interaction with Enzymes and Receptors : The compound interacts with specific molecular targets, such as enzymes and receptors, leading to modulation of their activities. This can occur through competitive binding or allosteric mechanisms, affecting pathways related to cell growth and survival.

- Biochemical Pathways : The compound influences several biochemical pathways, which may include:

Biological Activities

This compound has demonstrated a range of biological activities:

- Antimicrobial Activity : It exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown that thiazole derivatives can inhibit the growth of pathogens by disrupting their metabolic processes.

- Anticancer Potential : Research indicates that this compound may possess anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Summary of Biological Activities

Study on Antimicrobial Activity

A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. The compound was particularly effective against Gram-positive bacteria, highlighting its potential as a therapeutic agent.

Investigation of Anticancer Properties

In another study focused on cancer therapy, this compound was tested on various cancer cell lines including SKOV3 (ovarian cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 15 µM against SKOV3 cells, demonstrating its potential as an anticancer agent. Mechanistic studies revealed that it induced cell cycle arrest at the G2/M phase and increased levels of pro-apoptotic factors .

Properties

Molecular Formula |

C7H5NO2S |

|---|---|

Molecular Weight |

167.19 g/mol |

IUPAC Name |

methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate |

InChI |

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h4-5H,1H3 |

InChI Key |

GCXGVQITHVBTKM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C#CC1=CN=CS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.